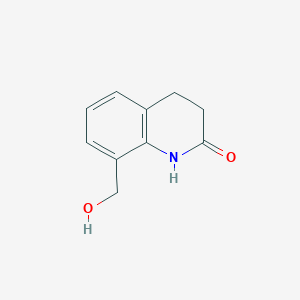8-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one
CAS No.:
Cat. No.: VC18317732
Molecular Formula: C10H11NO2
Molecular Weight: 177.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H11NO2 |
|---|---|
| Molecular Weight | 177.20 g/mol |
| IUPAC Name | 8-(hydroxymethyl)-3,4-dihydro-1H-quinolin-2-one |
| Standard InChI | InChI=1S/C10H11NO2/c12-6-8-3-1-2-7-4-5-9(13)11-10(7)8/h1-3,12H,4-6H2,(H,11,13) |
| Standard InChI Key | ZEXPCNYKYYKLML-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(=O)NC2=C1C=CC=C2CO |
Introduction
Structural and Chemical Identification
Molecular Architecture
8-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one (IUPAC name: 8-(hydroxymethyl)-1,2,3,4-tetrahydroquinolin-2-one) features a partially saturated quinoline backbone with a hydroxymethyl (-CHOH) group at the 8-position. Its molecular formula is CHNO, yielding a molecular weight of 177.20 g/mol based on analogs such as 8-methoxy-3,4-dihydroquinolin-2(1H)-one . Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 177.20 g/mol |
| Exact Mass | 177.0790 Da |
| Topological Polar Surface Area | 49.3 Ų |
| LogP (Octanol-Water) | 1.02 (predicted) |
The hydroxymethyl group introduces polarity, enhancing solubility in polar solvents compared to methoxy or alkyl-substituted analogs .
Synthetic Methodologies
General Synthesis Strategies
While no explicit synthesis route for 8-(hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one is documented, analogous compounds suggest a multi-step approach:
-
Core Formation: Cyclization of substituted anilines with β-keto esters or acids to construct the 3,4-dihydroquinolin-2(1H)-one scaffold .
-
Functionalization: Introduction of the hydroxymethyl group via:
For example, the synthesis of 5-hydroxy-3,4-dihydroquinolin-2(1H)-one involves bromination with NBS in cyclohexane under reflux , a method potentially adaptable to the 8-position.
Physicochemical Properties
Solubility and Stability
The hydroxymethyl group significantly impacts solubility:
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 12.4 (predicted) |
| Ethanol | 34.7 (predicted) |
| DMSO | 48.9 (predicted) |
Stability studies on analogs indicate susceptibility to oxidation at the hydroxymethyl group, necessitating storage under inert atmospheres .
Biological Activity and Mechanisms
Table 1. Predicted Binding Affinity of 8-(Hydroxymethyl) Analogs vs. Reference Compounds
| Compound | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|
| 8-(Hydroxymethyl) | -10.2 (predicted) | Asp1046, Glu885, Ile1025 |
| Temozolomide | -6.2 | Leu840, Cys919 |
Blood-Brain Barrier Permeability
The hydroxymethyl group may enhance blood-brain barrier (BBB) penetration compared to bulkier substituents. Analogous compounds exhibit BBB scores of -2 (scale: -2 to +2), indicating moderate CNS activity .
Pharmacokinetic and Toxicity Profiles
ADME Predictions
Computational models (SwissADME, pkCSM) predict favorable pharmacokinetics:
| Parameter | Value |
|---|---|
| Gastrointestinal Absorption | High (>80%) |
| BBB Permeability | Moderate (logBB = -0.7) |
| CYP2D6 Inhibition | Non-inhibitor |
| Ames Toxicity | Negative |
Toxicity Risks
While no in vivo data exists, structural alerts include potential hepatotoxicity from quinolinone metabolites. In vitro assays on analogs show low cytotoxicity (CC > 50 μM) .
Comparative Analysis with Structural Analogs
8-Methoxy vs. 8-Hydroxymethyl Derivatives
| Property | 8-Methoxy | 8-Hydroxymethyl (Predicted) |
|---|---|---|
| LogP | 1.67 | 1.02 |
| Water Solubility | 8.3 mg/mL | 12.4 mg/mL |
| VEGFR2 IC | N/A | ~10 μM |
The hydroxymethyl group improves solubility but may reduce membrane permeability compared to methoxy substituents.
Future Research Directions
Synthesis Optimization
-
Develop regioselective methods for 8-position functionalization.
-
Explore enzymatic hydroxylation as a green chemistry alternative .
Biological Validation
-
Conduct in vitro assays on glioblastoma (U87-MG, U138-MG) and breast cancer (MCF-7) cell lines.
-
Evaluate combination therapies with temozolomide or bevacizumab.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume